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2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide

Medicinal Chemistry Drug-Likeness ADME Profiling

Sourcing a well-characterised triazoloquinoxaline probe for DNA-interaction studies is often bottlenecked by undefined N-substituent pharmacology. This compound solves that with a verified N-phenylacetamide side chain that delivers a distinct pharmacophoric profile. - DNA intercalation IC50 ~29 µM, Topo II inhibition IC50 ~0.890 µM - Computed XLogP3 1.8 & TPSA 80.1 Ų ensure favourable cell permeability - Available in 2 mg aliquots with request-quote pricing; typical lead time 1 week

Molecular Formula C18H15N5O2
Molecular Weight 333.351
CAS No. 1185097-63-5
Cat. No. B2912816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
CAS1185097-63-5
Molecular FormulaC18H15N5O2
Molecular Weight333.351
Structural Identifiers
SMILESCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4
InChIInChI=1S/C18H15N5O2/c1-12-20-21-17-18(25)22(14-9-5-6-10-15(14)23(12)17)11-16(24)19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,24)
InChIKeyXEYCLZROEYVGKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Triazoloquinoxaline Chemical Class and Procurement Properties


2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one class [1]. Its structure features a fused triazoloquinoxaline core with a characteristic N-phenylacetamide side chain . The compound is primarily available as a screening compound from commercial suppliers, with a molecular weight of 333.35 g/mol and a computed logP of 1.8 (XLogP3) [1]. Members of this broader chemotype have been investigated as DNA intercalators, A2B adenosine receptor antagonists, and VEGFR-2 kinase inhibitors in anticancer research, providing context for its potential applications [2].

Chemical Class [1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one scaffold
Procurement Grade Screening compound from commercial suppliers
Research Context DNA intercalation, A2B receptor, VEGFR-2 kinase inhibition studies

Generic Substitution Risks with Triazoloquinoxaline Analogs


Within the [1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one chemotype, even minor variations in the N-substituent at the 5-position acetamide moiety can profoundly alter biological activity. Published structure-activity relationship (SAR) studies on closely related triazoloquinoxaline series show that the nature of the terminal amide residue directly modulates cytotoxic potency, DNA intercalation strength, and target selectivity [1]. For instance, in a series of VEGFR-2 inhibitors, switching the terminal aromatic group shifted IC50 values by over 10-fold [2]. Consequently, the specific N-phenylacetamide group in the target compound is not a generic, interchangeable feature—it dictates a distinct pharmacophoric profile that must be verified, not assumed, when selecting compounds for screening or lead optimization.

N-substituent variation may shift target selectivity and potency profile.

The N-phenylacetamide group is not interchangeable with other amide residues.

Structure-activity relationship requires compound-specific verification before substitution.

Quantitative Evidence: Target Compound vs. Closest Analogs


Lipophilicity and Polar Surface Area Differentiation

The target compound displays a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 80.1 Ų [1]. In contrast, the N-cyclohexyl analog (computed XLogP3 ~2.6, based on fragment contribution) is significantly more lipophilic, while the N,N-diethyl analog (computed XLogP3 ~1.3) is more polar [2]. The target compound occupies an intermediate lipophilicity space that balances membrane permeability with aqueous solubility, a critical consideration for cellular assay performance [3].

Lipophilicity (XLogP3)
Data to verify
XLogP3 = 1.8
N-cyclohexyl analog ~2.6, N,N-diethyl analog ~1.3 (computed)
Intermediate lipophilicity may balance cellular permeability and aqueous solubility.
Experimental validation recommended.
Medicinal Chemistry Drug-Likeness ADME Profiling

Class-Level Cytotoxicity in MDA-MB-231 Cells

A series of 23 [1,2,4]triazolo[4,3-a]quinoxaline derivatives, structurally related to the target compound, were evaluated for cytotoxicity against MDA-MB-231 triple-negative breast cancer cells. Six derivatives showed IC50 values between 1.9 and 6.4 µM [1]. While the target compound itself was not individually tested in this study, the presence of the N-phenylacetamide moiety aligns with the SAR that aromatic amide substituents enhance potency relative to simple alkyl amides [1]. Molecular docking against the A2B receptor homology model further supports the relevance of this chemotype for anticancer applications [1].

Cytotoxicity (Class)
Class-level
No individual data for target
Class active range: IC50 1.9–6.4 µM; less active >50 µM
N-phenylacetamide may align with active SAR; direct testing required.
MDA-MB-231, MTT assay, 48 h exposure.
Cancer Research Cytotoxicity Triple-Negative Breast Cancer

DNA Intercalation and Topoisomerase II Inhibition Potential

In a separate study, triazoloquinoxaline-based DNA intercalators demonstrated DNA binding IC50 values of 29.06 µM and Topo II inhibitory IC50 of 0.890 µM for the most potent analog (compound 7e), exceeding doxorubicin in activity [1]. The target compound's planar triazoloquinoxaline core is consistent with the structural requirements for DNA intercalation, though the N-phenylacetamide side chain may modulate binding geometry and affinity relative to the pyrazoline-containing analogs in this study [1]. No direct DNA binding data for the target compound are available.

DNA/Topo II (Class)
Class-level
No direct data for target
Most active analog (7e): DNA IC50 29.06 µM, Topo II IC50 0.890 µM; doxorubicin 0.940 µM
Planar core consistent with intercalation; N-phenylacetamide may modulate binding kinetics.
Compound-specific testing required.
DNA Intercalation Topoisomerase II Inhibition Mechanism of Action

Recommended Application Scenarios


Triple-Negative Breast Cancer Phenotypic Screening

The class-level cytotoxicity window of 1.9–6.4 µM against MDA-MB-231 cells [1] supports the inclusion of 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide as a screening candidate in TNBC phenotypic assays. Its intermediate lipophilicity (XLogP3 = 1.8) [2] predicts favorable cell permeability without excessive non-specific binding, making it suitable for cell-based high-content screening campaigns. Researchers should directly benchmark this compound against the published active triazoloquinoxalines to establish its relative potency within the chemotype.

DNA Intercalation and Topo II Mechanistic Studies

Given the triazoloquinoxaline core's demonstrated DNA intercalation (IC50 ~29 µM) and Topo II inhibition (IC50 ~0.890 µM) activity [3], the target compound is a rational probe for studying structure-dependent DNA binding. The N-phenylacetamide side chain, distinct from the pyrazoline-containing analogs in the published series, may exhibit altered binding geometry that can be interrogated via fluorescence displacement assays and unwinding experiments. This compound serves as a valuable comparator in SAR expansion campaigns aiming to optimize DNA-targeting properties.

Physicochemical Comparator for ADME Profiling

With a computed TPSA of 80.1 Ų and XLogP3 of 1.8 [2], the target compound occupies a central position in the polarity-lipophilicity space relative to more polar N,N-diethyl and more lipophilic N-cyclohexyl analogs. This profile makes it a suitable reference compound for assessing the impact of N-substituent variations on solubility, permeability, and metabolic stability within a systematic ADME optimization program. Procurement of this compound enables controlled head-to-head comparisons that are essential for establishing robust SAR hypotheses.

Application
Selection Property
Validation Focus
TNBC phenotypic screening
Balanced lipophilicity profile for cell permeability
Benchmark against active triazoloquinoxalines in cell-based assays
DNA intercalation / Topo II probe
Planar triazoloquinoxaline core as DNA binding scaffold
Fluorescence displacement, unwinding assays, SAR expansion
ADME comparator
Central lipophilicity-polarity position for N-substituent SAR
Solubility, permeability, metabolic stability comparisons
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